N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Description
This compound is a structurally complex thiazolidinone derivative characterized by a (5Z)-configured benzylidene substituent at the 5-position of the thiazolidinone core and a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via a propanamide bridge. The thiazolidinone scaffold is a well-established pharmacophore known for diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The (5Z)-stereochemistry of the benzylidene group is critical for maintaining planar geometry, which may enhance interactions with biological targets such as enzymes or receptors . The 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle, contributes to electronic effects and solubility modulation, distinguishing this compound from simpler thiazolidinone derivatives .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S3/c1-13(2)15-5-3-14(4-6-15)11-17-19(24)22(20(27)28-17)9-7-18(23)21-16-8-10-29(25,26)12-16/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,21,23)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHQSOTJDSEBF-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19N2O4S3 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide |
| InChI Key | WPABPHYERKCDAZ-DHDCSXOGSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes and receptors, potentially modulating their activity. Mechanisms may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could alter receptor signaling pathways, affecting cellular responses.
- Protein Interactions: The compound might disrupt protein-protein interactions critical for cellular function.
Anticancer Activity
Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide exhibit significant anticancer properties. For example, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests, where lower IC50 values indicate higher antioxidant efficacy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Inflammation plays a significant role in various chronic diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Research suggests that similar compounds can inhibit the NF-kB signaling pathway, thereby reducing pro-inflammatory cytokine production.
Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a derivative of thiazolidinone exhibited potent anticancer activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways and its effectiveness in reducing tumor growth in vivo .
Study 2: Antioxidant Activity Assessment
In another research effort, the antioxidant properties of thiazolidinone derivatives were assessed using DPPH assays. The results indicated that these compounds significantly reduced free radical levels compared to control substances, suggesting their potential as protective agents against oxidative stress.
Study 3: Anti-inflammatory Mechanisms
Research published in Acta Pharmaceutica Sinica explored the anti-inflammatory mechanisms of related compounds. It was found that these compounds could effectively suppress NF-kB activation and reduce the expression of inflammatory markers in RAW 264.7 macrophage cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous thiazolidinone derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-(propan-2-yl)benzylidene group in the target compound provides steric hindrance and lipophilicity, which may improve binding to hydrophobic pockets in target proteins compared to the smaller 4-chlorobenzylidene group in . In contrast, the 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, which can participate in dipole-dipole interactions and improve aqueous solubility .
Stereochemical and Conformational Considerations: All listed compounds share the (5Z)-configuration at the benzylidene-thiazolidinone junction, which enforces a planar geometry critical for maintaining conjugation and electronic stability . NMR studies on related compounds (e.g., ) reveal that substituents on the benzylidene ring (e.g., methyl, chloro, isopropyl) alter chemical shifts in specific regions (positions 29–36 and 39–44), suggesting localized changes in electron density that could influence reactivity or binding .
Synthetic Methodologies: The target compound likely employs Knoevenagel condensation for benzylidene formation, similar to methods used in for synthesizing rhodanine derivatives. In contrast, compounds like utilize hydrazide coupling (e.g., refluxing with aryl hydrazides in ethanol) to introduce the propanamide side chain .
The 3-hydroxyphenyl group in enables hydrogen bonding with polar residues in active sites, a feature absent in the target compound but replaceable by the sulfone’s dipole interactions.
Q & A
Q. What are the established synthetic methodologies for this compound, and what key reaction conditions govern the formation of its thioxothiazolidinone core?
The synthesis involves:
- Knoevenagel condensation : Reaction of 4-isopropylbenzaldehyde with 2-thioxothiazolidin-4-one derivatives under acidic/basic conditions to form the (5Z)-benzylidene intermediate .
- Amide coupling : Nucleophilic substitution with N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide precursors under anhydrous conditions . Critical parameters include:
- Temperature control (80–100°C) for Z-selectivity .
- Sodium acetate/acetic acid systems to promote cyclization .
Q. What spectroscopic techniques are most effective for characterizing stereochemical and electronic properties?
Key methods include:
- 1H-13C HMBC NMR : Confirms regiochemistry of the tetrahydrothiophene dioxide moiety .
- NOESY : Validates Z-configuration of the benzylidene group via cross-peaks between Hα and thiazolidinone C4 protons .
- TD-DFT/UV-Vis : Correlates electronic transitions (300–400 nm) with conjugated π-systems .
Q. What purification challenges arise during synthesis, and how are they addressed?
Challenges and solutions:
- Hydrophobic aggregation : Reverse-phase flash chromatography with DMF/MeOH (3:7) .
- Diastereomer separation : Chiralpak IA-3 column with n-hexane:IPA (85:15) at 40°C .
- Sulfoxide byproducts : Thiophilic silica gel pretreated with triethylamine .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield while minimizing byproducts?
A three-stage approach:
- Design of Experiments (DoE) : Central Composite Design screens variables (aldehyde equivalents, reaction time) .
- In-line FTIR : Monitors imine formation rates to prevent over-condensation .
- Additive screening : Molecular sieves or Sc(OTf)₃ shift equilibrium toward the product . Bayesian optimization improves yields by 22–35% in analogous systems .
Q. What computational strategies reconcile discrepancies between X-ray crystallography and DFT geometries?
Protocol includes:
- B3LYP-D3/cc-pVTZ : Geometry optimization with implicit solvent modeling (SMD, DMSO) .
- Hirshfeld surface analysis : Quantifies crystal packing effects .
- Torsional potential scans : Assesses conformational energy penalties (<3 kcal/mol variations) . Persistent dihedral angle discrepancies (>10°) may require neutron diffraction .
Q. How do solvent dielectric effects influence tautomeric equilibrium (thione vs. thiol)?
Evidence includes:
- 13C NMR : 8.2 ppm upfield shift of C2 in DMSO-d₀ vs. CDCl₃ .
- DFT-MD simulations : Solvents with ε > 40 stabilize thione form by 5.8 kcal/mol .
- Raman spectroscopy : PCA-LDA analysis quantifies thiol:thione ratios .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data between theoretical and experimental results?
Strategies involve:
- DFT benchmarking : Compare calculated vs. experimental IR/COSY spectra to identify force field inaccuracies .
- Solvent correction models : Apply IEF-PCM to theoretical UV-Vis data for better agreement .
- Crystallographic refinement : Use Hirshfeld atom refinement (HAR) for X-H bond lengths .
Methodological Tables
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Aldehyde equivalents | 1.2–1.5x | +25–30% | |
| Reaction temperature | 80–100°C | Z-selectivity >95% | |
| Sodium acetate concentration | 0.1–0.3 M | Cyclization rate ↑ |
| Spectroscopic Conflict | Resolution Method | Error Margin | Reference |
|---|---|---|---|
| C=O stretching (IR) | TD-DFT with anharmonicity | ±5 cm⁻¹ | |
| 1H NMR splitting | Spin-simulation software | <0.02 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
